2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, featuring a core structure substituted with an ethylpiperazine group at position 2 and a thiazolidinone moiety at position 2. The thiazolidinone ring is further modified with a (Z)-configured exocyclic double bond and a 1-phenylethyl substituent at position 3, contributing to its stereochemical and electronic uniqueness . Its molecular formula is C27H29N5O2S2, with a molecular weight of 531.68 g/mol .
Properties
Molecular Formula |
C26H27N5O2S2 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-3-28-13-15-29(16-14-28)23-20(24(32)30-12-8-7-11-22(30)27-23)17-21-25(33)31(26(34)35-21)18(2)19-9-5-4-6-10-19/h4-12,17-18H,3,13-16H2,1-2H3/b21-17- |
InChI Key |
KQNLSXXVJAWOKL-FXBPSFAMSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has attracted attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, synthesis, and structure–activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.6 g/mol. Its structure features a pyrido[1,2-a]pyrimidin-4-one core, which is modified by a thiazolidinone ring and an ethylpiperazine moiety. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. A study highlighted that modifications in the thiazolidinone structure can enhance the compound's potency against various cancer cell lines. For instance, compounds with electron-donating groups showed improved anti-proliferative activity compared to standard treatments like cisplatin .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Thiazolidinone derivatives are known for their ability to inhibit bacterial growth and have been evaluated against resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antidiabetic Effects
Thiazolidinones are recognized for their role in diabetes management, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This compound's structural features suggest potential efficacy in regulating glucose metabolism and improving insulin sensitivity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and glucose metabolism.
- Receptor Modulation : Interaction with PPARγ could lead to enhanced insulin sensitivity.
- Antioxidant Activity : Some studies have indicated that thiazolidinone derivatives possess antioxidant properties that contribute to their therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines, including compounds related to the target molecule, exhibit moderate antimicrobial properties. These compounds were synthesized through various methods and tested against several bacterial strains, showing potential as antimicrobial agents .
Anticancer Properties
The thiazolidinone moiety present in the compound has been linked to anticancer activity. Research has demonstrated that certain thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structural features of the target compound may enhance its efficacy against various cancer cell lines .
Protein Kinase Inhibition
The pyrido[3,4-g]quinazoline scaffold has been identified as a promising lead for protein kinase inhibitors. Studies have focused on synthesizing new derivatives to evaluate their potency against specific kinases involved in cancer progression. The target compound's structural characteristics suggest it may also exhibit similar inhibitory effects, warranting further investigation .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Variations and Key Differences
Key Findings from Comparative Studies
- Thiazolidinone Modifications: The 2-thioxo group in the thiazolidinone ring confers redox activity, enabling interactions with cysteine residues in enzymes (e.g., tyrosine kinases) .
- Stereochemical Impact : The (Z)-configuration of the exocyclic double bond is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Q & A
Basic: What are the key structural features of this compound, and how do they influence reactivity and biological interactions?
Answer:
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a 4-ethylpiperazine substituent. The Z-configuration of the methylidene group at the thiazolidinone moiety is critical for stereoselective interactions, while the ethylpiperazine group enhances solubility and modulates receptor binding via its basic nitrogen. The thioxo (C=S) group in the thiazolidinone ring increases electrophilicity, facilitating nucleophilic attacks in synthetic modifications. Structural analogs with similar cores, such as pyridothiadiazine derivatives, show substituent-dependent bioactivity, underscoring the importance of precise functional group placement .
Basic: What synthetic strategies are recommended for constructing the pyrido[1,2-a]pyrimidin-4-one core?
Answer:
The core can be synthesized via cyclocondensation of aminopyridine derivatives with β-keto esters or via ring-closing metathesis. For example, thiazolidinone derivatives are often prepared by reacting hydrazine intermediates with 2-mercaptoacetic acid under acidic conditions (e.g., acetic acid reflux) . Steric hindrance from bulky substituents like the 1-phenylethyl group necessitates optimized reaction temperatures (70–90°C) and catalysts (e.g., p-toluenesulfonic acid) to improve yields .
Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the Z-configured methylidene group?
Answer:
1H NMR coupling constants (J ≈ 12–14 Hz for Z-configuration) and NOESY correlations can distinguish Z/E isomers. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation: for example, a related compound with a benzodioxolylmethyl-piperazinylpyrimidine structure was resolved using Mo-Kα radiation (λ = 0.71073 Å), revealing bond angles and torsional strain . Computational geometry optimization (DFT at B3LYP/6-31G* level) further validates stereochemical assignments .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- For hydrolytic stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC-MS. Adjust pH to 1.2 (gastric) or 8.5 (intestinal) to simulate in vivo conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for fused heterocycles).
- Light sensitivity : Conduct accelerated stability studies under ICH Q1B guidelines using UV-Vis spectroscopy .
Advanced: How to design structure-activity relationship (SAR) studies targeting the ethylpiperazine and thiazolidinone moieties?
Answer:
- Variation of substituents : Synthesize analogs with bulkier alkyl groups (e.g., isopropyl instead of ethyl) on the piperazine to study steric effects on receptor binding.
- Bioisosteric replacement : Replace the thioxo group with carbonyl (C=O) to evaluate electronic effects on enzyme inhibition.
- Biological assays : Test analogs against kinase or protease targets using fluorescence polarization assays. For example, pyrimidine derivatives with trifluoromethyl groups showed enhanced metabolic stability in pharmacokinetic studies (Note: BenchChem content excluded per guidelines).
Basic: What are the primary challenges in purifying this compound, and how are they addressed?
Answer:
Challenges include high polarity (due to multiple N and S atoms) and solubility in aqueous/organic mixtures. Solutions:
- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate:hexane = 3:7).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) to remove byproducts. Evidence from a piperidinylpyridine synthesis achieved 99% purity via sequential washes with NaHCO3 and brine .
Advanced: How to reconcile contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays). Poor oral bioavailability in vivo may explain discrepancies.
- Prodrug design : Introduce acetyl or phosphate groups to improve membrane permeability. For example, pyrazolo[3,4-d]pyrimidin-4-one derivatives showed enhanced activity after prodrug modification .
- Dose-response analysis : Use Hill slopes to compare potency (EC50) shifts across models .
Advanced: What computational approaches predict binding affinities with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the pyrimidinone core and hydrophobic contacts with the phenylethyl group.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability. For example, thiazolidinone derivatives exhibited strong binding to SARS-CoV-2 Mpro in silico .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
